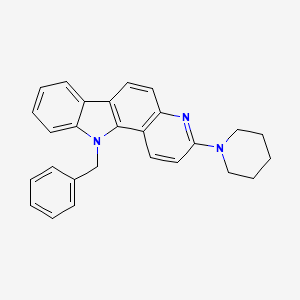
Glyceryl capryl ether, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl capryl ether, ®-, also known as 3-decyloxy-1,2-propanediol, is a compound with the molecular formula C13H28O3. It is a type of glyceryl ether, which is characterized by an alkyl chain terminated with glycerin via an ether linkage. This compound is commonly used in various industries, including cosmetics and pharmaceuticals, due to its surfactant and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl capryl ether, ®-, can be synthesized through the hydrolysis of glycidyl ethers in water media. This process is efficient and can be carried out without the use of a catalyst. The reaction involves the hydrolysis of hydrophobic glycidyl ethers in pressurized water, resulting in the formation of glyceryl ethers with good to excellent selectivity within several minutes .
Industrial Production Methods
In industrial settings, glyceryl capryl ether, ®-, is typically produced through the etherification of glycerol with alcohols. This process can be catalyzed using strong acid ion exchange resins. The reaction is conducted at temperatures ranging from 120 to 150°C in a batch reactor, with pressures observed to be around 14 to 18 bar .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl capryl ether, ®-, undergoes various chemical reactions, including etherification, oxidation, and substitution reactions.
Common Reagents and Conditions
Etherification: This reaction involves the interaction of glycerol with alcohols, such as ethanol, in the presence of a strong acid catalyst.
Oxidation: Glyceryl capryl ether can be oxidized using common oxidizing agents, although specific conditions for this reaction are less frequently documented.
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different glyceryl ether derivatives.
Major Products Formed
The major products formed from these reactions include various glyceryl ethers, such as glyceryl diethyl ether and glyceryl triethyl ether, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Glyceryl capryl ether, ®-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of glyceryl capryl ether, ®-, primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of ingredients. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylhexylglycerin
- Caprylyl glyceryl ether
- Cetyl glyceryl ether (Chimyl alcohol)
- Batyl alcohol
- Glyceryl allyl ether
- Glyceryl lauryl ether
- Isodecyl glyceryl ether
- Isostearyl glyceryl ether
- Oleyl glyceryl ether
Uniqueness
Glyceryl capryl ether, ®-, is unique due to its specific alkyl chain length and its ability to function effectively as both a surfactant and an antimicrobial agent. This dual functionality makes it particularly valuable in cosmetic and pharmaceutical formulations, where both properties are often desired .
Eigenschaften
CAS-Nummer |
126108-75-6 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
(2R)-3-decoxypropane-1,2-diol |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
SHQRLYGZJPBYGJ-CYBMUJFWSA-N |
Isomerische SMILES |
CCCCCCCCCCOC[C@@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCOCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


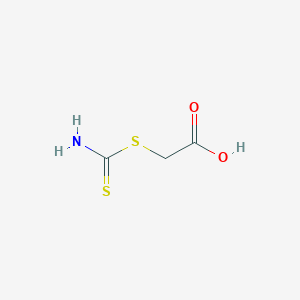
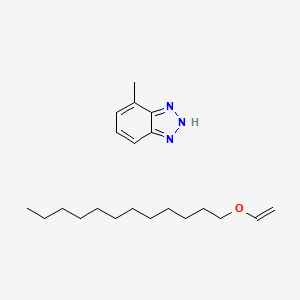
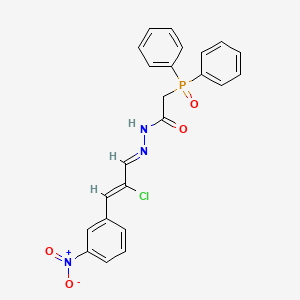
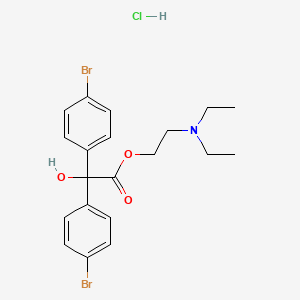

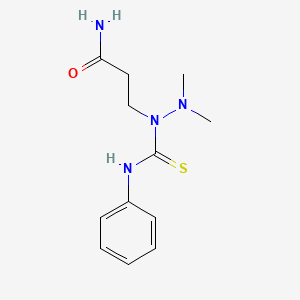
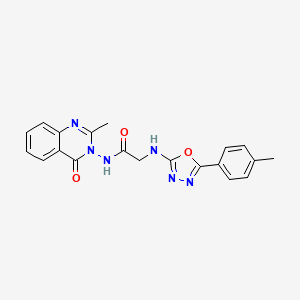
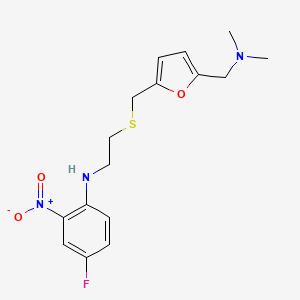


![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)

